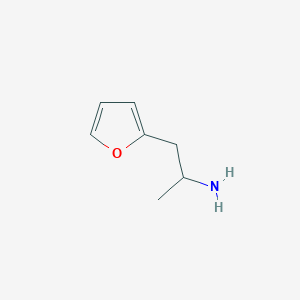

1-(フラン-2-イル)プロパン-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Furan-2-yl)propan-2-amine is a compound that features a furan ring, a five-membered aromatic heterocycle with oxygen, attached to a propan-2-amine moiety. The furan ring is a common subunit in many bioactive natural products and pharmaceutical substances, and it is also found in many flavor and fragrance compounds. The presence of the amine group makes this compound a potential candidate for various chemical reactions and applications in synthetic organic chemistry.

Synthesis Analysis

The synthesis of furan derivatives, including those with amine functionalities, has been a subject of research due to their significance in various fields. A novel enantioselective synthesis of furan-2-yl amines has been described, where the key step involves the oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to the corresponding chiral amines . Additionally, the synthesis of polysubstituted furans can be achieved through a Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by a cyclization process . This method provides a convenient approach to synthesize substituted furans, which could be further functionalized to obtain compounds like 1-(Furan-2-yl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of 1-(Furan-2-yl)propan-2-amine would consist of a furan ring connected to a propan-2-amine chain. The furan ring is an oxygen-containing heterocycle that contributes to the compound's aromaticity and reactivity. The amine group attached to the propyl chain would introduce basicity and nucleophilicity to the molecule, influencing its chemical behavior and interaction with other molecules.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, the furan ring can participate in recyclization reactions to form different heterocyclic structures, as demonstrated in the synthesis of 3-(2-indolyl)-1-propanones from 2-(2-aminobenzyl)furan derivatives . The amine group in 1-(Furan-2-yl)propan-2-amine could also be involved in reactions such as aminocarbonylation, as seen in the synthesis of 2-furan-2-ylacetamides . Moreover, the compound could potentially undergo heterocyclization reactions with the formation of C–N or C–C bonds, as described in the synthesis of trisubstituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Furan-2-yl)propan-2-amine would be influenced by both the furan ring and the amine group. The furan ring contributes to the compound's aromatic character, which can affect its boiling point, solubility, and stability. The amine group would make the compound a base, capable of forming salts with acids and engaging in hydrogen bonding, which could influence its solubility in water and organic solvents. The compound's reactivity would be affected by the electron-donating properties of the amine and the electron-rich nature of the furan ring.

科学的研究の応用

キラル複素環アルコールの合成

“1-(フラン-2-イル)プロパン-2-アミン”は、医薬品や天然物の重要な前駆体となるキラル複素環アルコールの合成に使用できます .

ピラノン類の製造

この化合物は、糖類アナログ、抗生物質、チランタマイシン類、抗がん剤の製造に使用されるピラノンの製造に関与しています .

不斉生物還元

この化合物は、特定の生体触媒を用いた不斉生物還元によって、医薬品合成に有用な(S)-1-(フラン-2-イル)プロパン-1-オールを生成することができます .

抗菌活性

“1-(フラン-2-イル)プロパン-2-アミン”の誘導体は、抗菌活性を示すことが報告されており、新しい抗生物質の開発にとって重要です .

ニトロフラントイン類似体の合成

この化合物は、フランおよびピラゾール骨格を含むニトロフラントイン類似体の合成に使用されており、その抗菌作用について研究されています .

菌類由来のフラン誘導体

マングローブ内生菌に関する研究により、“1-(フラン-2-イル)プロパン-2-アミン”からフラン誘導体が同定され、特定の細菌株に対して阻害効果を示すことが明らかになっています .

将来の方向性

作用機序

Target of Action

Furan derivatives have been noted for their significant therapeutic efficacy, inspiring the creation of numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Biochemical Pathways

For instance, (S)-1-(furan-2-yl)propan-1-ol, a derivative of 1-(Furan-2-yl)propan-2-amine, can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Pharmacokinetics

The compound’s molecular weight is 16163 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Furan-2-yl)propan-2-amine. For instance, furan exposure has been linked to an increased risk of chronic obstructive pulmonary disease (COPD), with inflammation identified as a crucial mediator in this relationship .

特性

IUPAC Name |

1-(furan-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUAQSPIDXGMKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378190 |

Source

|

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57580-64-0 |

Source

|

| Record name | 1-(furan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57580-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)